molecular formula C11H14Cl2N2O B7932361 2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7932361
M. Wt: 261.14 g/mol
InChI Key: WUSCJQWWDARUHD-UHFFFAOYSA-N
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Description

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide is an organic compound with the molecular formula C11H14Cl2N2O It is characterized by the presence of an amino group, a dichlorobenzyl group, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride, ethylamine, and acetamide.

    Reaction: The 2,6-dichlorobenzyl chloride is reacted with ethylamine to form 2,6-dichlorobenzyl ethylamine.

    Acylation: The resulting 2,6-dichlorobenzyl ethylamine is then acylated with acetamide to yield this compound.

The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the dichlorobenzyl moiety.

Scientific Research Applications

2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the amino and ethylacetamide groups can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(2,6-dichloro-benzyl)-acetamide
  • 2-Amino-N-(2,6-dichloro-benzyl)-N-methyl-acetamide
  • 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide

Comparison

Compared to its analogs, 2-Amino-N-(2,6-dichloro-benzyl)-N-ethyl-acetamide may exhibit unique properties due to the presence of the ethyl group. This can influence its solubility, reactivity, and biological activity. For instance, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O/c1-2-15(11(16)6-14)7-8-9(12)4-3-5-10(8)13/h3-5H,2,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSCJQWWDARUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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